4-Chlorophenyl diphenylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C18H14ClOP It is a member of the phosphinite family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl diphenylphosphinite typically involves the reaction of chlorodiphenylphosphine with 4-chlorophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphinites depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenyl diphenylphosphinite has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chlorophenyl diphenylphosphinite involves its ability to act as a ligand, forming complexes with transition metals. These complexes can facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets include metal centers in catalytic systems, where the phosphinite ligand enhances the reactivity and selectivity of the catalyst .
Comparison with Similar Compounds
Phosphine Oxides: Compounds like diphenylphosphine oxide share similar oxidation states and reactivity.
Phosphonites: These compounds have a similar structure but differ in the nature of the substituents on the phosphorus atom.
Phosphonates: These are esters of phosphonic acid and have different reactivity profiles compared to phosphinites.
Uniqueness: 4-Chlorophenyl diphenylphosphinite is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and selectivity, such as in homogeneous catalysis and the synthesis of complex organic molecules .
Properties
CAS No. |
63389-48-0 |
---|---|
Molecular Formula |
C18H14ClOP |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(4-chlorophenoxy)-diphenylphosphane |
InChI |
InChI=1S/C18H14ClOP/c19-15-11-13-16(14-12-15)20-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
InChI Key |
QLGVGJQGLAZMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.